molecular formula C22H21ClN4 B11300163 2-(3-chlorophenyl)-3,5-dimethyl-N-(2-phenylethyl)pyrazolo[1,5-a]pyrimidin-7-amine

2-(3-chlorophenyl)-3,5-dimethyl-N-(2-phenylethyl)pyrazolo[1,5-a]pyrimidin-7-amine

Cat. No.: B11300163
M. Wt: 376.9 g/mol
InChI Key: NSBADDTZAALDOY-UHFFFAOYSA-N
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Description

2-(3-chlorophenyl)-3,5-dimethyl-N-(2-phenylethyl)pyrazolo[1,5-a]pyrimidin-7-amine is a heterocyclic compound that belongs to the class of pyrazolo[1,5-a]pyrimidines. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications, particularly in the field of oncology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-chlorophenyl)-3,5-dimethyl-N-(2-phenylethyl)pyrazolo[1,5-a]pyrimidin-7-amine typically involves the condensation of an aminopyrazole with a suitable aldehyde or ketone, followed by cyclization. One common method involves the use of 3-chlorobenzaldehyde, 3,5-dimethylpyrazole, and 2-phenylethylamine as starting materials. The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like ethanol under reflux conditions .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2-(3-chlorophenyl)-3,5-dimethyl-N-(2-phenylethyl)pyrazolo[1,5-a]pyrimidin-7-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

Scientific Research Applications

2-(3-chlorophenyl)-3,5-dimethyl-N-(2-phenylethyl)pyrazolo[1,5-a]pyrimidin-7-amine has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Studied for its potential as an enzyme inhibitor, particularly cyclin-dependent kinases (CDKs).

    Medicine: Investigated for its anticancer properties, showing cytotoxic activities against various cancer cell lines.

Mechanism of Action

The compound exerts its effects primarily through the inhibition of cyclin-dependent kinases (CDKs). It binds to the active site of the enzyme, preventing the phosphorylation of target proteins necessary for cell cycle progression. This leads to cell cycle arrest and apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

    Pyrazolo[3,4-d]pyrimidine: Another class of pyrazolopyrimidines with similar biological activities.

    Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine: Known for its CDK2 inhibitory activity.

    5-(2,3-dichlorophenyl)-N-(pyridin-4-ylmethyl)pyrazolo[1,5-a]pyrimidin-7-amine: Similar structure with different substituents.

Uniqueness

2-(3-chlorophenyl)-3,5-dimethyl-N-(2-phenylethyl)pyrazolo[1,5-a]pyrimidin-7-amine is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity compared to other pyrazolopyrimidines .

Properties

Molecular Formula

C22H21ClN4

Molecular Weight

376.9 g/mol

IUPAC Name

2-(3-chlorophenyl)-3,5-dimethyl-N-(2-phenylethyl)pyrazolo[1,5-a]pyrimidin-7-amine

InChI

InChI=1S/C22H21ClN4/c1-15-13-20(24-12-11-17-7-4-3-5-8-17)27-22(25-15)16(2)21(26-27)18-9-6-10-19(23)14-18/h3-10,13-14,24H,11-12H2,1-2H3

InChI Key

NSBADDTZAALDOY-UHFFFAOYSA-N

Canonical SMILES

CC1=NC2=C(C(=NN2C(=C1)NCCC3=CC=CC=C3)C4=CC(=CC=C4)Cl)C

Origin of Product

United States

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